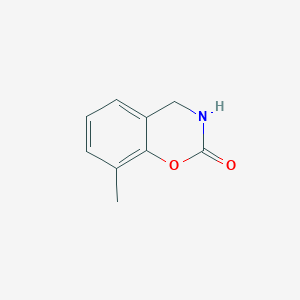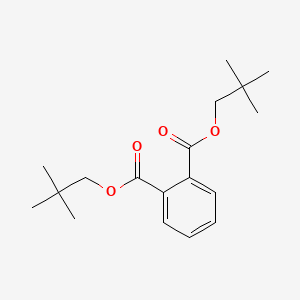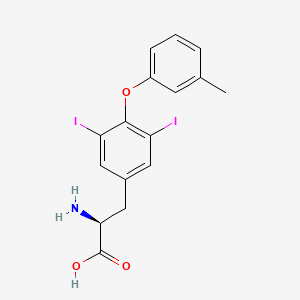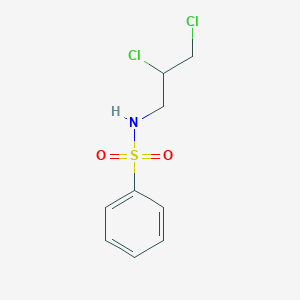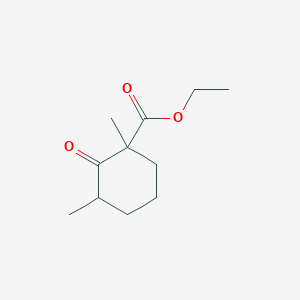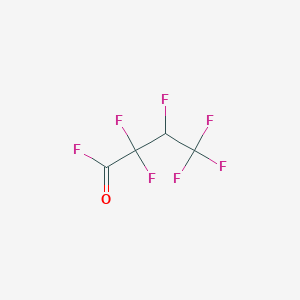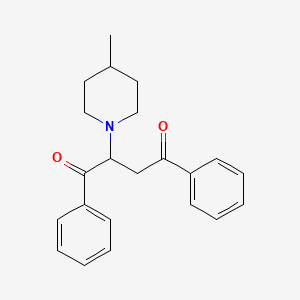
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione typically involves the reaction of 4-methylpiperidine with 1,4-diphenylbutane-1,4-dione under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often utilize microwave irradiation or other advanced techniques to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione: A structural isomer with similar properties.
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-diol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione is unique due to its specific substitution pattern and the presence of both piperidine and diphenylbutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5336-91-4 |
|---|---|
Formule moléculaire |
C22H25NO2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C22H25NO2/c1-17-12-14-23(15-13-17)20(22(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-11,17,20H,12-16H2,1H3 |
Clé InChI |
NPQYEFLERKBEHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
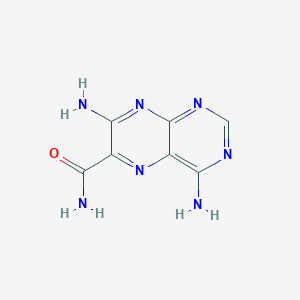
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)

